1H Tautomeric Form Confers Distinct Adenosine Receptor Selectivity Profile Compared to 2H and 4‑Oxo Pyrazolo[4,3-c]quinoline Congeners
The target compound exists in the fully aromatic 1H‑pyrazolo[4,3‑c]quinoline tautomeric form, in contrast to the 2H‑tautomer 4‑Methoxy‑2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline (CHEMBL188052). The 2H‑tautomer exhibits a Ki of 166 nM at the human adenosine A3 receptor (hA3) with Ki >1000 nM at hA1 and hA2A, and IC50 of 1000 nM at hA2B, as determined by radioligand binding assays in CHO cells [REFS‑1] [REFS‑2]. The most potent 4‑oxo‑2,5‑dihydro analogs reported in the 2005 Baraldi study achieved hA3 Ki values of 9, 16, and 19 nM with >100‑fold selectivity over hA1, hA2A, and hA2B [REFS‑3]. The 1H‑tautomer of the target compound presents a fundamentally different hydrogen‑bond donor topology at N1 (NH absent in 2H form) and altered π‑electron distribution, predicting a divergent adenosine receptor subtype binding profile. No direct affinity data are yet available for the 1H‑tautomer, positioning this compound as an underexplored probe for investigating how tautomeric state re‑vectors adenosine receptor pharmacophore interactions.
| Evidence Dimension | Adenosine A3 receptor binding affinity and selectivity across hA1, hA2A, hA2B, hA3 subtypes |
|---|---|
| Target Compound Data | No reported hA3 Ki (1H‑pyrazolo[4,3‑c]quinoline tautomer; experimental data not yet published) |
| Comparator Or Baseline | 4‑Methoxy‑2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline (CHEMBL188052): hA3 Ki = 166 nM, hA1 Ki >1000 nM, hA2A Ki >1000 nM, hA2B IC50 = 1000 nM [REFS‑1] [REFS‑2]. Optimal 4‑oxo‑2,5‑dihydro analogs: 6c hA3 Ki = 9 nM, 6d hA3 Ki = 16 nM, 6b hA3 Ki = 19 nM (all with Ki/EC50 >1000 nM at hA1, hA2A, hA2B) [REFS‑3] |
| Quantified Difference | Tautomer‑dependent: the 1H form lacks the N1‑aryl substituent of the 2H form and the 4‑carbonyl of the 4‑oxo series; resultant Ki shift cannot be numerically quantified until experimental data are available |
| Conditions | Radioligand displacement assays: [3H]MRE3008‑F20 (hA3), [3H]DPCPX (hA1), [3H]ZM‑241385 (hA2A) in transfected CHO cells; cAMP functional assay for hA2B [REFS‑1] [REFS‑2] [REFS‑3] |
Why This Matters
The 1H‑tautomer provides a structurally distinct chemotype for adenosine receptor probe development; a researcher wishing to decouple tautomeric state from substitution effects must select this compound over the commercially prevalent 2H or 4‑oxo analogs.
- [1] BindingDB Entry BDBM50170950. 4‑Methoxy‑2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline (CHEMBL188052). Ki and IC50 data for human adenosine receptors A1, A2A, A2B, A3. Curated by ChEMBL. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50170950. View Source
- [2] ChEMBL Database. CHEMBL188052 – 4‑Methoxy‑2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline. European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL188052/. View Source
- [3] Baraldi, P. G., et al. New 2‑arylpyrazolo[4,3‑c]quinoline derivatives as potent and selective human A3 adenosine receptor antagonists. J. Med. Chem. 2005, 48(15), 5001–5008. DOI: 10.1021/jm050125k. View Source
